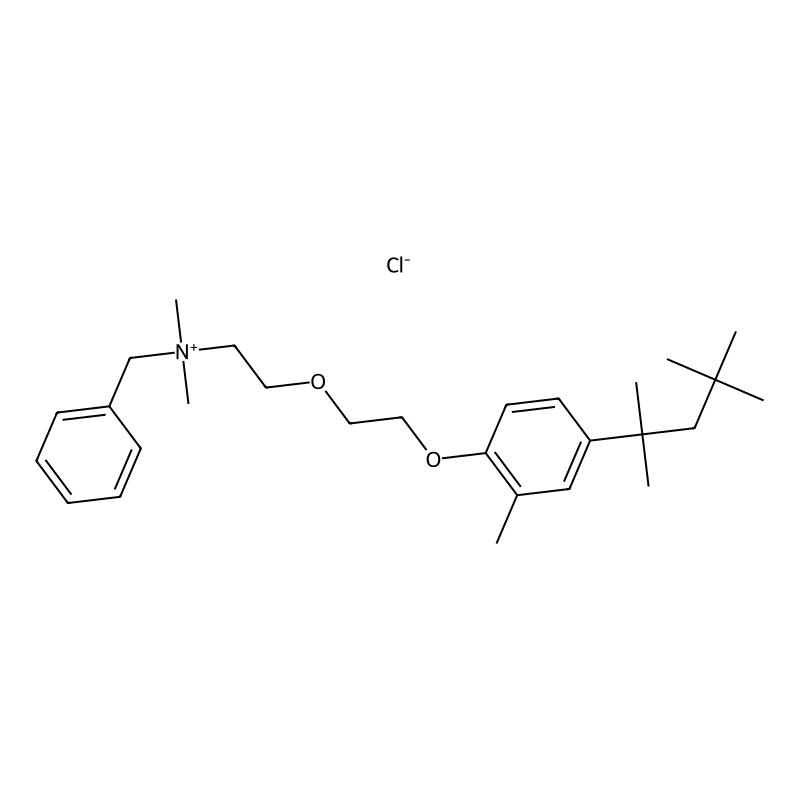

Methylbenzethonium chloride

C28H44ClNO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C28H44ClNO2

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Properties

Methylbenzethonium chloride, also known as benzethonium chloride, is primarily recognized for its antimicrobial properties. Research has shown its effectiveness against a broad spectrum of bacteria, fungi, and viruses []. This has led to its application in various scientific research settings, including:

- Disinfecting surfaces and equipment: Benzethonium chloride is often used in laboratory settings to disinfect surfaces and equipment to prevent the spread of microorganisms [].

- Preserving biological samples: It can be used in low concentrations to preserve biological samples like tissue cultures and blood products [].

- Studying microbial resistance: Researchers utilize benzethonium chloride to study how microorganisms develop resistance to antimicrobials [].

Potential Anti-cancer Properties

Emerging research suggests that benzethonium chloride might possess anti-cancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines []. However, it is crucial to note that these studies are primarily conducted in vitro (in a controlled environment outside a living organism) and further research is needed to understand its potential applications and safety in vivo (within a living organism) and its suitability for cancer treatment [].

Additional Research Applications

Beyond its antimicrobial and potential anti-cancer properties, benzethonium chloride is also used in various scientific research applications, such as:

- Studying membrane permeability: Researchers use benzethonium chloride to study the permeability of cell membranes due to its ability to disrupt their structure [].

- Investigating environmental impact: Studies are conducted to assess the environmental impact of benzethonium chloride, particularly its potential effects on aquatic ecosystems [].

Methylbenzethonium chloride is a synthetic quaternary ammonium compound, characterized by its complex structure that includes a benzyl group and two ethoxy groups. It is primarily used for its surfactant and antimicrobial properties, making it effective in various applications such as disinfectants and antiseptics. The compound appears as a white solid or clear solution, soluble in water, with a melting point of approximately 155°C. Its molecular formula is C₂₈H₄₄ClNO₂, and it has a molecular weight of 448.1 g/mol .

The mechanism by which methylbenzethonium chloride exerts its anti-leishmanial effect is still under investigation. However, research suggests it disrupts the parasite's cell membrane, leading to cell death []. The cationic nature of the molecule might be crucial for this interaction, as it could attract the negatively charged components of the parasite's membrane.

Information on the specific safety profile of methylbenzethonium chloride is limited. However, studies suggest that it might cause skin irritation and eye damage, similar to its close relative benzethonium chloride []. Further research is needed to fully understand its safety profile.

Current Research and Future Directions

Research on methylbenzethonium chloride is ongoing, with a focus on its potential as an anti-leishmanial agent. Studies have demonstrated its effectiveness against Leishmania major in vitro (in a laboratory setting) []. However, further investigation is needed to assess its efficacy and safety in vivo (in living organisms) before considering it a viable treatment option.

- Ion Pairing Reactions: The positively charged nitrogen atom can pair with negatively charged ions to form stable salts .

- Hydrolysis: In aqueous solutions, it may hydrolyze under certain conditions, which can affect its efficacy as a disinfectant.

- Reactivity with Anionic Surfactants: Methylbenzethonium chloride can precipitate when mixed with anionic detergents, leading to reduced effectiveness .

Methylbenzethonium chloride exhibits significant antimicrobial activity against a broad spectrum of pathogens, including bacteria, fungi, and viruses. Its effectiveness includes:

- Antiseptic Properties: It is used in topical antiseptics and first aid products due to its ability to kill or inhibit the growth of microorganisms .

- Toxicity Profile: While effective as an antimicrobial agent, it is also associated with various health hazards such as skin irritation, respiratory distress, and potential hemolysis upon intravenous administration .

The synthesis of methylbenzethonium chloride typically involves the following steps:

- Reactants: The primary reactants include 2-(2-(methyl-4-[1,1,3,3-tetramethylbutyl]phenoxy)ethoxy)ethyl benzylamine and methyl chloride.

- Reaction Conditions: The reaction is conducted under controlled conditions to ensure proper ion pairing and yield.

- Purification: Post-reaction purification may involve crystallization or extraction methods to isolate the final product .

Methylbenzethonium chloride finds utility in various fields:

- Antiseptics and Disinfectants: Used in personal care products like mouthwashes and hand sanitizers due to its antimicrobial properties.

- Pharmaceuticals: Incorporated into formulations for treating infections caused by resistant pathogens.

- Industrial Uses: Employed as a disinfectant in food processing and pharmaceutical industries .

Methylbenzethonium chloride shares similarities with other quaternary ammonium compounds but possesses unique features that distinguish it:

| Compound Name | Structure Characteristics | Primary Use | Unique Features |

|---|---|---|---|

| Benzalkonium Chloride | Mixture of alkylbenzyldimethylammonium chlorides | Antiseptic and disinfectant | Broad-spectrum activity against viruses |

| Benzethonium Chloride | Quaternary ammonium salt with antiseptic properties | Topical antiseptic | Effective against resistant bacteria |

| Cetylpyridinium Chloride | Long-chain alkyl group attached to pyridine nitrogen | Oral care products | Strong antibacterial activity in oral hygiene |

| Dodecylbenzenesulfonic Acid | Anionic surfactant with a long hydrophobic tail | Industrial cleaning agent | Effective emulsifier but less toxic than cationics |

Methylbenzethonium chloride's unique combination of hydrophilicity from its quaternary ammonium structure and hydrophobicity from the benzyl group allows for effective microbial control while maintaining compatibility in various formulations .

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Irritant

Other CAS

25155-18-4